molecular formula C6H3CH3(NH2)2<br>C7H10N2<br>C7H10N2 B122827 2,6-Diaminotoluene CAS No. 823-40-5

2,6-Diaminotoluene

Cat. No.: B122827
CAS No.: 823-40-5
M. Wt: 122.17 g/mol
InChI Key: RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Safety and Hazards

2,6-Diaminotoluene is considered hazardous. It may cause an allergic skin reaction and is suspected of causing genetic defects . It is harmful if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Diaminotoluene are not mentioned in the available resources, it is worth noting that aromatic amines like this compound are important starting materials for the manufacture of dyestuffs and pigments . Therefore, research into improving their synthesis and understanding their properties and effects continues to be relevant.

Mechanism of Action

Target of Action

2,6-Diaminotoluene (2,6-DAT) is an organic compound with the chemical formula CH3C6H3(NH2)2 It is known to interact with dna and cause mutations .

Mode of Action

It is known to be mutagenic, meaning it can cause changes in the dna structure . This suggests that 2,6-DAT interacts with DNA, potentially causing modifications that can lead to mutations .

Biochemical Pathways

It is known that 2,6-dat is metabolized in vivo to form various metabolites . These metabolites include 3-hydroxy-2,6-DAT, 4-hydroxy-2-acetylamino-6-aminotoluene, 2-acetylamino-6-aminotoluene, and 2,6-di(acetylamino)-toluene . Some of these metabolites have been found to be mutagenic .

Pharmacokinetics

2,6-DAT is rapidly and extensively absorbed following oral administration . It is also rapidly excreted, with 85% of 2,6-DAT-associated radioactivity being recovered in the urine within 24 hours . This suggests that 2,6-DAT has good bioavailability. No parent 2,6-dat is found in the urine, indicating that it is fully metabolized in vivo .

Result of Action

The primary result of 2,6-DAT’s action is its mutagenic effect. It causes changes in the DNA structure, potentially leading to mutations . Despite its mutagenic properties, 2,6-dat has been shown to be a non-carcinogen in male and female f344 rats and male and female 86c3f1 mice dosed orally in 2-year bioassays .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-DAT. For instance, it is known to be a major industrial chemical, used annually in the synthesis of 2,6-toluene diisocyanate . Exposure to 2,6-DAT can occur indirectly via exposure to toluene diisocyanate mixture containing 2,6-toluenediisocyanate, which is known to hydrolyze to 2,6-DAT rapidly upon contact with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N)N
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Molecular Formula

C7H10N2, Array
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Related CAS

15481-70-6 (di-hydrochloride)
Record name 2,6-Diaminotoluene
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DSSTOX Substance ID

DTXSID4027319
Record name 2,6-Toluenediamine
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Molecular Weight

122.17 g/mol
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Physical Description

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water).
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Boiling Point

289 °C
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Solubility

Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor
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Vapor Pressure

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13
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Color/Form

Prisms from benzene, water

CAS No.

823-40-5
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Melting Point

223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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